5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione is a complex organic compound that features a benzimidazole moiety fused with a diazinane trione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione typically involves the diazotization of a suitable amine precursor followed by coupling with a benzimidazole derivative. The reaction conditions often require acidic or basic environments to facilitate the diazotization and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole moiety allows for various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with a similar core structure, widely used in medicinal chemistry.
Thiabendazole: A benzimidazole derivative with antiparasitic properties.
Fenbendazole: Another benzimidazole derivative used as an anthelmintic.
Uniqueness
5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of a benzimidazole moiety with a diazinane trione structure
Properties
Molecular Formula |
C12H8N6O4 |
---|---|
Molecular Weight |
300.23 g/mol |
IUPAC Name |
5-[(6-methylidene-2-oxo-1H-benzimidazol-5-yl)diazenyl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H8N6O4/c1-4-2-6-7(14-11(21)13-6)3-5(4)17-18-8-9(19)15-12(22)16-10(8)20/h2-3,8H,1H2,(H,13,21)(H2,15,16,19,20,22) |
InChI Key |
CXJIRKJVTOQKOZ-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=C2C(=NC(=O)N2)C=C1N=NC3C(=O)NC(=O)NC3=O |
Origin of Product |
United States |
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